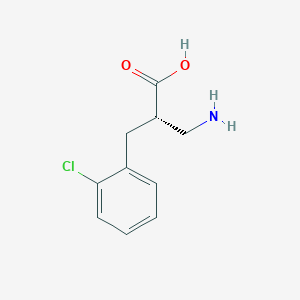

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid

Beschreibung

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid is a chiral β-amino acid derivative characterized by a propanoic acid backbone substituted with a 2-chlorobenzyl group at the second carbon and an amino group at the third carbon. The compound’s structure aligns with derivatives of β-amino acids, which are studied for their roles in drug design, enzyme inhibition, and antimicrobial activity .

Eigenschaften

Molekularformel |

C10H12ClNO2 |

|---|---|

Molekulargewicht |

213.66 g/mol |

IUPAC-Name |

(2S)-2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |

InChI-Schlüssel |

LMSWMSASXMJXKK-QMMMGPOBSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approaches

The synthesis of (S)-3-amino-2-(2-chlorobenzyl)propanoic acid typically involves:

- Formation of a racemic β-amino acid intermediate bearing the 2-chlorobenzyl substituent.

- Resolution or asymmetric synthesis to obtain the optically pure (S)-enantiomer.

- Optional protection of the amino group (e.g., Fmoc protection) for further synthetic utility.

Preparation of Racemic β-Amino Acid Intermediate

A classical approach to β-amino acids involves the condensation of aldehydes with malonic acid and ammonium acetate under reflux in ethanol, yielding racemic 3-amino-3-arylpropanoic acids. For the 2-chlorobenzyl analogue, 2-chlorobenzaldehyde can be used in this Knoevenagel-type condensation:

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Chlorobenzaldehyde | EtOH, reflux, 6–8 h | ~45–65 | Produces racemic 3-amino-3-(2-chlorophenyl)propanoic acid |

This racemic mixture requires further resolution to isolate the (S)-enantiomer.

Resolution and Enantioselective Preparation

According to patent WO2002024625A2, racemic 3-aryl-2-hydroxypropanoic acid derivatives (structurally related to the target compound) can be converted into diastereomeric salts by reaction with chiral amines. These salts are separated by crystallization, followed by removal of the chiral amine and deprotection steps to yield optically pure compounds. This method can be adapted for (S)-3-amino-2-(2-chlorobenzyl)propanoic acid:

- Formation of diastereomeric salts with chiral amines.

- Crystallization-based separation of diastereomers.

- Acid treatment (e.g., HCl, H2SO4) in solvents such as toluene or ethyl acetate to liberate the pure acid.

- Optional esterification with alcohols (methanol, ethanol, etc.) under acidic or basic conditions to facilitate purification.

Direct Enantioselective Synthesis and Protection

An alternative to resolution is the enantioselective synthesis of the (S)-enantiomer, often followed by protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group to facilitate peptide synthesis and handling.

Typical synthetic route for Fmoc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. Fmoc Protection | Fmoc-Cl, Na2CO3 (base), aqueous-organic biphasic system | Protect α-amino group |

| 2. Introduction of 2-chlorobenzyl group | 2-Chlorobenzyl bromide, K2CO3, acetonitrile or DMF | Alkylation at β-carbon via nucleophilic substitution |

| 3. Purification | RP-HPLC (C18 column), gradient elution (5–95% ACN in 0.1% TFA) | Isolate pure, enantiomerically enriched product |

This method ensures high purity and stereochemical integrity suitable for peptide synthesis.

Reaction Conditions and Analysis

Key Reaction Conditions

| Reaction Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Amino group protection | Fmoc-Cl, Na2CO3, dioxane/water, pH 8–9 | Mild conditions preserve stereochemistry |

| Alkylation (2-chlorobenzyl) | 2-Chlorobenzyl bromide, K2CO3 or NaH, DMF or acetonitrile | Base-promoted nucleophilic substitution |

| Deprotection (if needed) | Piperidine in DMF | Removes Fmoc group selectively |

| Resolution | Chiral amine salts, crystallization, acid treatment | For racemate separation |

| Purification | RP-HPLC with C18 column, acetonitrile/water gradient | Ensures >98% purity |

Analytical Techniques for Purity and Identity

| Technique | Purpose | Key Observations |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>98%) | Retention time consistent with standard; peak purity |

| Mass Spectrometry (ESI-MS, HRMS) | Molecular weight confirmation | [M+H]+ ion at expected m/z (~468.5 Da for Fmoc derivative) |

| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Structural and stereochemical confirmation | Aromatic protons δ 7.2–7.8 ppm (Fmoc and chlorobenzyl); carbamate signals at δ 4.2–4.4 ppm |

| Optical Rotation | Enantiomeric purity | Specific rotation consistent with (S)-enantiomer |

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antimicrobial agent.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

The following table compares (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid with key structural analogs, highlighting differences in substituents, bioactivity, and synthesis:

Key Observations :

- Substituent Impact : The 2-chlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to hydroxylated () or nitro-substituted () analogs. Chlorinated aromatic groups are associated with antimicrobial activity .

- Stereochemistry : The (S)-configuration is critical for bioactivity in chiral drugs, as seen in NSAIDs like ibuprofen (). Enantiomeric purity likely affects target binding .

Pharmacological and Physical Properties

Antimicrobial Activity

Chlorinated propanoic acid derivatives (e.g., compounds 1–3 in ) exhibit selective activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The 2-chlorobenzyl group in the target compound may confer similar antimicrobial properties, though empirical validation is needed .

Anti-Inflammatory Potential

β-Hydroxy-β-aryl propanoic acids () show anti-inflammatory activity via COX-2 inhibition.

Thermal Stability

Compounds in decompose at 280–285°C, suggesting thermal instability. The target compound’s decomposition temperature is unreported but likely comparable due to structural similarities .

Biologische Aktivität

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid is a chiral amino acid derivative with significant potential in biological research and pharmaceutical applications. This compound exhibits various biological activities, primarily due to its structural similarity to natural amino acids, allowing it to interact with multiple biological targets, including receptors and enzymes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄ClN₁O₂

- Molecular Weight : Approximately 213.66 g/mol

- Stereochemistry : The (S)-configuration is crucial for its biological interactions.

The presence of a chlorobenzyl substituent enhances its hydrophobic characteristics, which may influence its binding affinity to various biological targets.

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid acts primarily through:

- Enzyme Inhibition : It may inhibit or modulate enzyme activity by binding to active sites, leading to alterations in biochemical pathways.

- Receptor Interaction : The compound can interact with neurotransmitter receptors, potentially influencing synaptic transmission and exhibiting neuroprotective properties.

Neurotransmitter Modulation

Research indicates that (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid may affect neurotransmitter systems. Its structural analogs have been shown to influence pathways related to neurotransmission, suggesting a role in neuroprotection and modulation of synaptic activity.

Case Studies and Research Findings

- Neuroprotective Studies : Preliminary studies have shown that compounds structurally related to (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid can protect neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Screening : A study involving the synthesis of various derivatives revealed that some analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL . This highlights the potential of (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid in developing new antimicrobial agents.

- Enzyme Interaction Studies : Research has shown that the compound can act as an enzyme modulator, affecting biochemical pathways critical for cellular function. Its ability to form hydrogen bonds and engage in hydrophobic interactions with enzymes suggests a versatile mechanism of action.

Q & A

Q. What are the recommended safety protocols for handling (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation during synthesis or handling .

- Exposure Monitoring: Implement air sampling for workplace exposure assessments, as outlined in OSHA standards (29 CFR 1910.1020) .

- Storage: Store in a cool, dry place away from oxidizers. Refer to the compound’s Safety Data Sheet (SDS) for specific stability data .

- Waste Disposal: Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Q. What synthetic routes are commonly employed for the preparation of (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid, and what are the critical reaction parameters?

Methodological Answer:

- Stepwise Synthesis:

- Amino Protection: Use Boc (tert-butoxycarbonyl) or Z (benzyloxycarbonyl) groups to protect the amine moiety during coupling reactions .

- Coupling: React with 2-chlorobenzyl derivatives under reflux conditions (e.g., ethanol at 80–90°C) to introduce the benzyl group .

- Deprotection: Remove protecting groups using acidic (e.g., HCl) or catalytic hydrogenation conditions .

- Critical Parameters:

- Maintain anhydrous conditions during NaBHCN-mediated reductions to prevent side reactions .

- Optimize reaction time (e.g., 8–24 hours) and temperature to maximize yield and enantiomeric purity .

Q. How can researchers characterize the enantiomeric purity of (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid using analytical techniques?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10 v/v) to resolve enantiomers. Monitor retention times against racemic standards .

- Polarimetry: Measure optical rotation ([α]) and compare with literature values for the (S)-enantiomer .

- X-ray Crystallography: Confirm absolute configuration via single-crystal analysis, particularly for novel derivatives .

Advanced Questions

Q. What strategies can resolve discrepancies in reported biological activity data for (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid across different studies?

Methodological Answer:

Q. How does the introduction of the 2-chlorobenzyl group influence the compound's solubility and aggregation behavior in aqueous solutions?

Methodological Answer:

- Solubility Analysis:

- Thermodynamic Profiling: Calculate dimerization constants via isothermal titration calorimetry (ITC) to evaluate self-association tendencies, as seen in propanoic acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.